molecular formula C18H25N5O3S B5537044 4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide

4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide

Numéro de catalogue B5537044
Poids moléculaire: 391.5 g/mol
Clé InChI: NZNKAGCUBNXFSV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

  • 4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide is a compound designed for specific biological applications, particularly as an inhibitor for certain enzyme activities.

Synthesis Analysis

  • A series of compounds, including structures similar to 4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide, have been synthesized for studying their interaction with human carbonic anhydrase isozymes. These syntheses involve complex organic reactions and are aimed at producing potent inhibitors (Sūdžius et al., 2010).

Molecular Structure Analysis

  • The molecular and supramolecular structures of related compounds have been reported, focusing on aspects like torsion angles and hydrogen bonding. These studies provide insights into the structural basis for the biological activity of such molecules (Jacobs, Chan, & O'Connor, 2013).

Applications De Recherche Scientifique

Pharmacokinetics and Bioavailability

One study developed a liquid chromatography-tandem mass spectrometry system to determine the concentration of TA-0201, a novel orally active non-peptide endothelin antagonist, in rat plasma and tissues. This method facilitated the pharmacokinetic study of TA-0201, revealing its presence in plasma and various tissues, such as the heart, lung, and kidney, even 72 hours after administration. The study underscores the potential of such compounds in cardiovascular research and their pharmacokinetic properties in rats (Ohashi, Nakamura, & Yoshikawa, 1999).

Antimicrobial Activity

Compounds with a benzenesulfonamide moiety have been synthesized and evaluated for their antimicrobial properties. One study synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds, which showed antimicrobial activity against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Antioxidant and Enzyme Inhibition

Another investigation into benzenesulfonamides incorporating 1,3,5-triazine motifs revealed these compounds' moderate antioxidant properties and their potential as inhibitors for enzymes like acetylcholinesterase and butyrylcholinesterase, which are associated with diseases such as Alzheimer's and Parkinson's. This study suggests these compounds could serve as leads for developing therapeutics for neurodegenerative diseases (Lolak et al., 2020).

Anticancer Activity

Compounds featuring a 4-(2-amino-pyrimidin-4-yl-amino)-benzenesulfonamide scaffold were tested for their ability to inhibit carbonic anhydrase isozymes, showing low nanomolar affinities. These compounds were also effective in lowering intraocular pressure in rabbits, suggesting their utility in treating conditions like glaucoma (Casini et al., 2002).

Propriétés

IUPAC Name

4-ethyl-N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3S/c1-2-15-3-5-16(6-4-15)27(24,25)22-8-7-19-17-13-18(21-14-20-17)23-9-11-26-12-10-23/h3-6,13-14,22H,2,7-12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNKAGCUBNXFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.